Anti-inflammatory agent 51

Cytokine inhibition IL-6 TNF-α

Anti-inflammatory agent 51 (compound 11d) is the most active analog from 58 novel amide/sulfonamide derivatives, with sub-micromolar IL-6 suppression (IC50 0.61 μM). Unlike generic amide/sulfonamides, it uniquely restores IκBα and blocks phospho-p65 nuclear translocation. Validated in LPS-induced ALI and DSS-induced colitis models. Ideal for NF-κB pathway research and preclinical anti-inflammatory screening.

Molecular Formula C22H22N6O6S
Molecular Weight 498.5 g/mol
Cat. No. B10861671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 51
Molecular FormulaC22H22N6O6S
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)S(=O)(=O)NCC4=CC=CC=N4)[N+](=O)[O-]
InChIInChI=1S/C22H22N6O6S/c29-27(30)19-6-4-18(5-7-19)25-11-13-26(14-12-25)21-9-8-20(15-22(21)28(31)32)35(33,34)24-16-17-3-1-2-10-23-17/h1-10,15,24H,11-14,16H2
InChIKeyOPKZZQWLEPMJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 51: A Validated Amide/Sulfonamide NF-κB Inhibitor for Preclinical Inflammation Research


Anti-inflammatory agent 51 (compound 11d) is a synthetic amide/sulfonamide derivative (CAS: 2911610-03-0, MW: 498.51, C22H22N6O6S) identified as the most potent analog from a structurally optimized series of 58 novel compounds [1]. Its mechanism centers on the inhibition of NF-κB activation, restoring IκBα levels and blocking the nuclear translocation of phosphorylated p65 [1]. This compound is specifically validated for studying inflammatory signaling in both in vitro macrophage models and in vivo disease models including LPS-induced acute lung injury (ALI) and DSS-induced ulcerative colitis (UC) [1].

Procurement Rationale: Why In-Class Amide/Sulfonamide Analogs Cannot Substitute for Anti-inflammatory Agent 51


The anti-inflammatory activity landscape for amide/sulfonamide derivatives exhibits extreme sensitivity to structural modifications, with cytokine suppression IC50 values varying by orders of magnitude even among closely related analogs. In the primary medicinal chemistry campaign that produced compound 11d, 58 novel amide/sulfonamide derivatives were synthesized and screened, yet compound 11d emerged as the singular 'most active' analog based on its sub-micromolar IL-6 suppression potency [1]. Generic substitution with an uncharacterized 'amide/sulfonamide' compound would yield unpredictable potency and potentially absent mechanistic validation, as neither NF-κB pathway restoration nor in vivo efficacy in the ALI/UC models has been established for the broader compound class [1]. Furthermore, other amide/sulfonamide structural series, such as dendrobine-based derivatives, demonstrate significantly weaker NO inhibition (IC50 ~2.96 μM) in comparable assays, underscoring that anti-inflammatory performance is not a class-wide property .

Quantitative Differentiation: Anti-inflammatory Agent 51 vs. Structural Analogs and Reference Inhibitors


IL-6 Suppression: 7.1-Fold Superior Potency Over TNF-α Inhibition and Sub-Micromolar Activity in Macrophages

Anti-inflammatory agent 51 demonstrates markedly preferential suppression of IL-6 (IC50 = 0.61 μM) compared to TNF-α (IC50 = 4.34 μM) in LPS-stimulated J774A.1 murine macrophages, representing a 7.1-fold difference in potency between the two pro-inflammatory cytokines [1]. This quantitative differential indicates enhanced activity against IL-6-driven inflammatory cascades relative to TNF-α pathways. Across the 58-compound amide/sulfonamide series reported by Chen et al., compound 11d achieved the lowest IC50 for IL-6 inhibition, establishing it as the most potent analog within this structurally optimized library [1].

Cytokine inhibition IL-6 TNF-α J774A.1 macrophages NF-κB signaling

Cytokine mRNA Downregulation: Transcript-Level Suppression Beyond Protein Release

Beyond reducing secreted cytokine protein levels, Anti-inflammatory agent 51 decreases the mRNA expression of pro-inflammatory cytokines in J774A.1 cells [1]. This transcriptional-level modulation distinguishes the compound from agents that solely antagonize extracellular cytokine signaling or inhibit post-translational processing. While the primary reference does not provide head-to-head fold-change comparisons with specific structural analogs for mRNA data, the demonstrated reduction in cytokine mRNA levels provides mechanistic validation of NF-κB pathway inhibition upstream of protein synthesis [1].

mRNA suppression Cytokine transcription J774A.1 cells Anti-inflammatory mechanism NF-κB transactivation

NF-κB Pathway Restoration: Dual Evidence of IκBα Stabilization and p65 Nuclear Translocation Inhibition

Anti-inflammatory agent 51 exerts its anti-inflammatory effects through a defined NF-κB pathway mechanism: it restores IκBα protein levels and inhibits the nuclear translocation of phosphorylated p65 [1]. In the context of the 58-compound amide/sulfonamide series, compound 11d was explicitly characterized for this dual mechanistic signature, distinguishing it from analogs that were not advanced to this level of pathway validation [1]. This established mechanism provides a clear rationale for selecting Anti-inflammatory agent 51 over uncharacterized amide/sulfonamide derivatives lacking confirmed NF-κB engagement data.

NF-κB IκBα p65 translocation Nuclear factor kappa B Signaling pathway

In Vivo Validation Across Two Distinct Murine Inflammatory Disease Models

Anti-inflammatory agent 51 has demonstrated in vivo efficacy in two independent murine models of inflammatory pathology: lipopolysaccharide (LPS)-induced acute lung injury (ALI) and dextran sulfate sodium (DSS)-induced ulcerative colitis (UC) [1][2]. In the LPS-induced ALI model, compound 11d mitigated lung inflammation and injury parameters; in the DSS-induced colitis model, the compound alleviated disease severity [1]. This dual-model validation distinguishes Anti-inflammatory agent 51 from many in-class compounds that remain characterized only at the in vitro level, providing procurement justification for translational inflammation research programs requiring an in vivo-validated small molecule tool.

Acute lung injury Ulcerative colitis LPS-induced ALI DSS-induced colitis In vivo efficacy

Commercial Availability with Validated Purity: 99.76% from TargetMol, 98.08% from MCE

Anti-inflammatory agent 51 is commercially available from multiple reputable research chemical vendors with documented batch-specific purity. TargetMol (Cat. No. T77582) supplies the compound at 99.76% purity , while MedChemExpress (Cat. No. HY-155765) offers it at 98.08% purity . Both vendors provide the compound with validated identity (CAS 2911610-03-0, molecular formula C22H22N6O6S, MW 498.51) and cite the same primary reference (Chen et al., Eur J Med Chem 2023). This dual-source availability with high documented purity reduces procurement risk and ensures experimental reproducibility compared to sourcing from a single unverified supplier.

Compound procurement Purity validation Research-grade small molecule NF-κB inhibitor CAS 2911610-03-0

Recommended Research Applications for Anti-inflammatory Agent 51 Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies in Acute Lung Injury (ALI) Models

Anti-inflammatory agent 51 is validated for use in murine LPS-induced acute lung injury models, where it has demonstrated mitigation of inflammatory pathology [1]. This application leverages the compound's in vivo efficacy data from the Chen et al. 2023 publication, making it suitable for research programs investigating pulmonary inflammation, ARDS-relevant pathways, or screening therapeutic candidates in ALI model systems [1].

In Vivo Studies of Inflammatory Bowel Disease Using DSS-Induced Colitis Models

The compound's documented efficacy in DSS-induced ulcerative colitis in mice [1] supports its application in gastrointestinal inflammation research. Researchers investigating IBD pathophysiology, intestinal barrier function, or colonic inflammatory signaling can employ Anti-inflammatory agent 51 as a small molecule tool compound with established in vivo activity in this disease model [1].

In Vitro Macrophage-Based NF-κB Pathway Analysis and Cytokine Profiling

Anti-inflammatory agent 51 is optimized for in vitro studies in J774A.1 murine macrophages, where it potently suppresses IL-6 (IC50 = 0.61 μM) and TNF-α (IC50 = 4.34 μM) release [1]. The compound's validated mechanism of restoring IκBα and inhibiting phospho-p65 nuclear translocation [1] makes it a reliable tool for dissecting NF-κB signaling cascades in macrophage-driven inflammation models.

Structure-Activity Relationship (SAR) Benchmarking for Amide/Sulfonamide Anti-inflammatory Programs

As the most active compound identified among 58 novel amide/sulfonamide derivatives in the Chen et al. 2023 series [1], Anti-inflammatory agent 51 serves as a reference benchmark for medicinal chemistry programs developing next-generation NF-κB inhibitors. Its defined IC50 values for IL-6 and TNF-α suppression provide quantitative comparators for evaluating new synthetic analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.